molecular formula C6H12ClNO3 B2703936 rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl CAS No. 2059909-93-0

rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl

Cat. No. B2703936
CAS RN: 2059909-93-0
M. Wt: 181.62
InChI Key: MXADEJLMYVKMKS-TYSVMGFPSA-N
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Description

Rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl, also known as R-MeMorph HCl, is a chiral building block that is commonly used in the synthesis of pharmaceuticals and agrochemicals. This compound has gained significant attention due to its unique stereochemistry and its ability to act as a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl is not well understood. However, it is believed to act as a chiral building block that can be used to synthesize compounds with specific stereochemistry. This compound has been shown to have a significant impact on the stereochemistry of the final product, which can have important implications for its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can have a significant impact on the biological activity of the final product. The stereochemistry of the final product can have important implications for its interaction with biological targets and its overall efficacy.

Advantages and Limitations for Lab Experiments

Rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl has several advantages for lab experiments. It is a versatile intermediate that can be used in the synthesis of various compounds with specific stereochemistry. It is also relatively easy to synthesize, making it a popular choice for organic chemists. However, there are also limitations to its use in lab experiments. The synthesis of this compound can be complex and time-consuming, and the stereochemistry of the final product can be difficult to control.

Future Directions

There are several future directions for the research and application of Rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl. One potential direction is the development of new synthetic methods that can improve the yield and efficiency of the synthesis process. Another direction is the exploration of new applications for this compound in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

Rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl can be synthesized through a variety of methods. One of the most common methods is the asymmetric hydrogenation of 6-methyl-3,4-dihydropyridazine-3-carboxylic acid using a chiral rhodium catalyst. Another method involves the use of chiral auxiliary reagents to achieve the desired stereochemistry. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.

Scientific Research Applications

Rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl has been extensively used in scientific research for its unique stereochemistry and its ability to act as a versatile intermediate in organic synthesis. This compound has been used in the synthesis of various pharmaceuticals, including antiviral agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.

properties

IUPAC Name

(3R,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADEJLMYVKMKS-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059909-93-0
Record name rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride
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